Tributyl(methyl)phosphonium dimethyl phosphate
Overview
Description
Mechanism of Action
Target of Action
It is widely used in the production of polyester resins, polyurethanes, and epoxy resins , suggesting that it may interact with these materials or their precursors.
Mode of Action
It is used as a stabilizer, defoamer, or reaction auxiliary in the production of various resins , implying that it may facilitate or regulate certain chemical reactions in these processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of HISHICOLIN PX-4MP. It is a combustible liquid and should be kept away from sources of ignition . It is also a toxic organophosphorus compound, and appropriate protective measures should be taken when handling it . It should be stored under inert gas at 2-8°C and should avoid contact with oxidizing agents and strong acids to prevent dangerous reactions .
Biochemical Analysis
Biochemical Properties
It is known that this compound is widely used in the production of polyester resins, polyurethane, and epoxy resins as a stabilizer, defoamer, or reaction auxiliary . It can also be used as a catalyst in organic synthesis .
Temporal Effects in Laboratory Settings
It is known that it is a combustible liquid and should be kept away from sources of ignition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(methyl)phosphonium dimethyl phosphate can be synthesized through a reaction involving tributylphosphine and methyl iodide, followed by the addition of dimethyl phosphate . The reaction typically occurs under inert atmosphere conditions to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tributyl(methyl)phosphonium dimethyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phosphine oxides and substituted phosphonium compounds .
Scientific Research Applications
Tributyl(methyl)phosphonium dimethyl phosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Tributylphosphine: Similar in structure but lacks the methyl and dimethyl phosphate groups.
Triphenylphosphine: Contains phenyl groups instead of butyl groups, leading to different reactivity and applications.
Uniqueness
Tributyl(methyl)phosphonium dimethyl phosphate is unique due to its combination of butyl and methyl groups with a dimethyl phosphate moiety, which imparts specific properties such as enhanced solubility in organic solvents and improved reactivity in polymerization reactions .
Properties
IUPAC Name |
dimethyl phosphate;tributyl(methyl)phosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H30P.C2H7O4P/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-7(3,4)6-2/h5-13H2,1-4H3;1-2H3,(H,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDYBCGXPCFFNM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](C)(CCCC)CCCC.COP(=O)([O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36O4P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20445-88-9 | |
Record name | Tributyl(methyl)phosphonium Dimethyl Phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Tributyl(methyl)phosphonium dimethyl phosphate interact with grain boundaries in perovskite solar cells, and what are the downstream effects on cell performance?
A1: this compound interacts with grain boundaries (GBs) in polycrystalline perovskite films by partially dissolving them []. This penetration allows the compound to modify the GB structure, leading to the formation of one-dimensional perovskites at the GB interface. This structural change effectively passivates the GBs, reducing the rate of non-radiative electron-hole recombination that typically occurs at these interfaces. As a result, charge carrier lifetimes are prolonged, leading to improved charge extraction and ultimately enhanced power conversion efficiency in perovskite solar cells.
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